6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Extraction from natural sources, such as the Alisma plant, remains a primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical studies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the development of natural product-based formulations and products.
Mechanism of Action
The mechanism of action of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as inflammation and microbial growth. detailed molecular targets and pathways are not well-characterized in the literature.
Comparison with Similar Compounds
Similar Compounds
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide:
Other Guaiane-type Sesquiterpenes: Similar compounds with varying functional groups and biological activities.
Uniqueness
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide stands out due to its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHTVVJDLWGFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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